

The Advent and Utility of 1-[(Trimethylsilyl)methyl]benzotriazole: A Technical Guide

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Compound of Interest

Compound Name: 1-[(Trimethylsilyl)methyl]benzotriazole

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic utility of **1-[(trimethylsilyl)methyl]benzotriazole**. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the foundational synthetic methodologies, key chemical and physical properties, and the mechanistic pathways of its application in organic synthesis. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for seminal syntheses are provided. Visual diagrams generated using Graphviz are included to illustrate key reaction mechanisms and experimental workflows.

Introduction: The Emergence of a Versatile Reagent

Benzotriazole and its derivatives have become indispensable tools in modern organic synthesis, serving as versatile intermediates and auxiliaries.^[1] Among these, **1-[(trimethylsilyl)methyl]benzotriazole** has carved a unique niche due to the synergistic reactivity of the benzotriazole and trimethylsilylmethyl moieties. This compound serves as a valuable reagent in the formation of carbon-silicon bonds and in the synthesis of functionalized benzotriazole derivatives, which are crucial in the development of advanced materials such as polymers and coatings.^[1] Its unique trimethylsilyl group enhances its reactivity and solubility,

making it an efficient choice for the modification and functionalization of organic compounds.^[1] Furthermore, it finds applications in photochemistry as a UV stabilizer for materials susceptible to degradation from light exposure.^[1] The pioneering work of Alan R. Katritzky and his research group was instrumental in exploring and establishing the vast synthetic potential of benzotriazole chemistry.

Discovery and History

The development of **1-[(trimethylsilyl)methyl]benzotriazole** is deeply rooted in the broader exploration of benzotriazole chemistry. While a singular "discovery" paper is not readily apparent from initial searches, the work of A. R. Katritzky throughout the 1980s and 1990s laid the essential groundwork for the synthesis and application of a wide array of benzotriazole derivatives. His research demonstrated the utility of the benzotriazole group as an excellent leaving group and as a tool for the stabilization of adjacent carbanions, thereby enabling a host of nucleophilic substitution and addition reactions. The introduction of the trimethylsilylmethyl group at the N1 position of the benzotriazole ring system created a reagent with unique reactivity, particularly in olefination reactions and as a source of the non-stabilized azomethine ylide precursor.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-[(trimethylsilyl)methyl]benzotriazole** is provided in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of **1-[(Trimethylsilyl)methyl]benzotriazole**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N ₃ Si	[2]
Molecular Weight	205.33 g/mol	[2]
CAS Number	122296-00-8	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	56-60 °C	[3]
Boiling Point	300.3 °C at 760 mmHg	[3]
Density	1.06 g/cm ³	[3]
Refractive Index	1.556	[3]
Solubility	Soluble in many organic solvents.	[1]

Synthesis and Characterization

The synthesis of **1-[(trimethylsilyl)methyl]benzotriazole** is typically achieved through the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane. Below is a representative experimental protocol adapted from general procedures for the N-alkylation of benzotriazole.

Experimental Protocol: Synthesis of 1-[(Trimethylsilyl)methyl]benzotriazole

Materials:

- Benzotriazole
- (Chloromethyl)trimethylsilane
- Sodium hydroxide
- N,N-Dimethylformamide (DMF)

- Deionized water
- Ethyl acetate
- n-Hexane

Procedure:

- To a solution of benzotriazole (1.0 eq) in DMF, add powdered sodium hydroxide (1.1 eq) in portions at room temperature.
- Stir the resulting suspension for 30 minutes.
- Add (chloromethyl)trimethylsilane (1.1 eq) dropwise to the mixture.
- Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford **1-[(trimethylsilyl)methyl]benzotriazole** as a white solid.

Spectroscopic Characterization Data

The structural confirmation of **1-[(trimethylsilyl)methyl]benzotriazole** is achieved through standard spectroscopic techniques. Representative data is presented in Table 2.

Table 2: Spectroscopic Data for **1-[(Trimethylsilyl)methyl]benzotriazole**

Technique	Observed Data
^1H NMR (CDCl_3)	δ (ppm): 8.0-8.1 (m, 1H, Ar-H), 7.2-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, N-CH ₂ -Si), 0.0 (s, 9H, Si(CH ₃) ₃)
^{13}C NMR (CDCl_3)	δ (ppm): 145.8, 133.9, 127.5, 123.9, 119.8, 110.9 (Ar-C), 49.5 (N-CH ₂ -Si), -1.5 (Si(CH ₃) ₃)
IR (KBr, cm^{-1})	ν : 3050 (Ar C-H), 2955, 2898 (Aliphatic C-H), 1610, 1495 (C=C), 1250, 860 (Si-C)

Key Applications in Organic Synthesis

1-[(trimethylsilyl)methyl]benzotriazole is a versatile reagent with several important applications in synthetic organic chemistry.

Peterson Olefination

One of the primary applications of this reagent is in the Peterson olefination reaction to synthesize terminal alkenes from carbonyl compounds. The reaction proceeds via a β -hydroxysilane intermediate, which then eliminates to form the alkene.



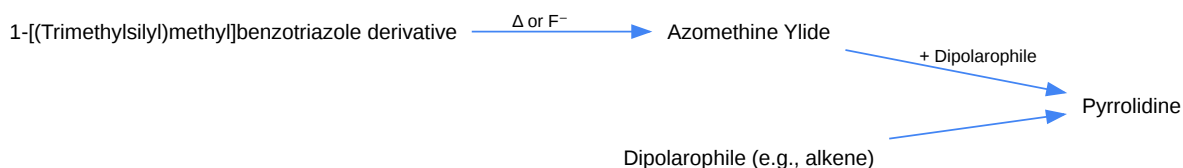
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Caption: Peterson olefination using **1-[(trimethylsilyl)methyl]benzotriazole**.

Azomethine Ylide Formation

Thermal or fluoride-induced desilylation of **1-[(trimethylsilyl)methyl]benzotriazole** derivatives can generate a transient azomethine ylide. This reactive intermediate can then undergo [3+2]

cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.

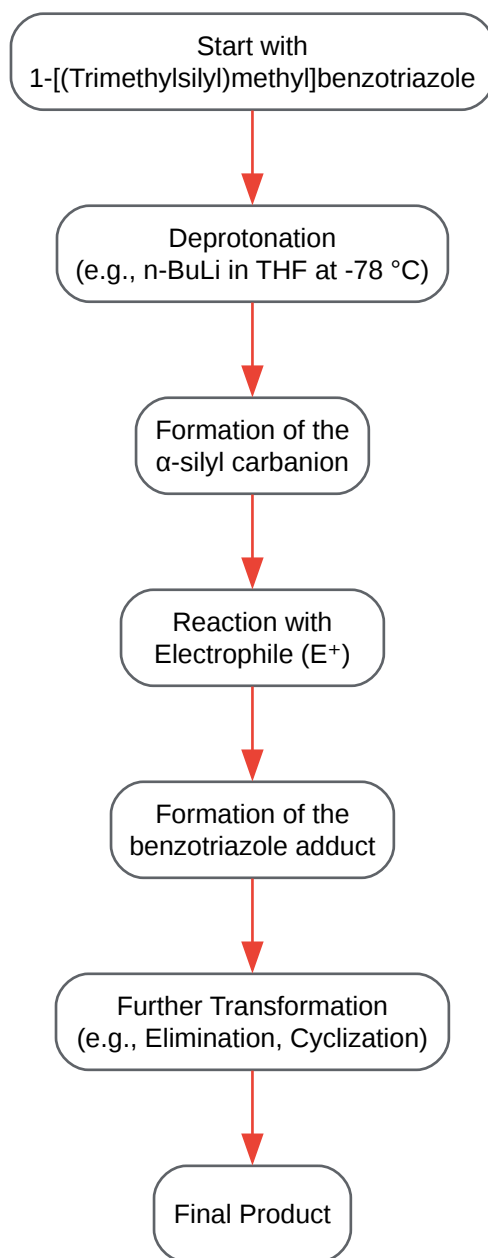


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Caption: Azomethine ylide formation and subsequent cycloaddition.

Experimental Workflow: A Generalized Reaction Scheme

The general workflow for utilizing **1-[(trimethylsilyl)methyl]benzotriazole** in a synthetic sequence is outlined below. This typically involves the initial deprotonation of the reagent followed by reaction with an electrophile and subsequent transformation.



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Caption: Generalized experimental workflow for reactions involving **1-[(trimethylsilyl)methyl]benzotriazole**.

Conclusion

1-[(Trimethylsilyl)methyl]benzotriazole stands as a testament to the ingenuity of synthetic methodology development. Its discovery and the elucidation of its reactivity have provided chemists with a powerful tool for the construction of complex organic molecules. From

olefination reactions to the synthesis of heterocyclic systems, this reagent continues to find applications in diverse areas of chemical research, including drug discovery and materials science. The foundational work in this area has paved the way for further innovations in the application of silicon- and benzotriazole-based reagents in organic synthesis.

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